molecular formula C12H12BrNO B3348059 6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one CAS No. 151484-79-6

6-Bromo-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one

Cat. No.: B3348059
CAS No.: 151484-79-6
M. Wt: 266.13 g/mol
InChI Key: JZLJBVIVIRZODA-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one is a chemical compound with the molecular formula C12H14BrN It is a spiro compound, which means it has a unique structure where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one typically involves the reaction of indene derivatives with bromine and pyrrolidine under controlled conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one involves scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated temperature control systems, and continuous flow reactors to ensure consistent product quality and yield. The purification process is also optimized for large-scale production, often involving high-performance liquid chromatography (HPLC) or other advanced separation techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spiro compounds.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced spiro compounds.

    Substitution: Formation of substituted spiro compounds with various functional groups.

Scientific Research Applications

6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-2,3-dihydrospiro[indene-1,3’-pyrrolidine] hydrochloride: Similar structure but with a different position of the pyrrolidine ring.

    Indole derivatives: Compounds with an indole nucleus, known for their diverse biological activities.

Uniqueness

6-Bromo-2,3-dihydrospiro[indene-1,2’-pyrrolidin]-5’-one is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature allows it to interact with molecular targets in a specific manner, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromospiro[1,2-dihydroindene-3,5'-pyrrolidine]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO/c13-9-2-1-8-3-5-12(10(8)7-9)6-4-11(15)14-12/h1-2,7H,3-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLJBVIVIRZODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(=O)N2)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677545, DTXSID201182675
Record name 6-Bromo-2,3-dihydro-5'H-spiro[indene-1,2'-pyrrolidin]-5'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[1H-indene-1,2′-pyrrolidin]-5′-one, 6-bromo-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263279-85-1, 151484-79-6
Record name Spiro[1H-indene-1,2′-pyrrolidin]-5′-one, 6-bromo-2,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263279-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2,3-dihydro-5'H-spiro[indene-1,2'-pyrrolidin]-5'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Spiro[1H-indene-1,2′-pyrrolidin]-5′-one, 6-bromo-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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